molecular formula C19H22N2O5 B2937928 methyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868225-23-4

methyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2937928
CAS No.: 868225-23-4
M. Wt: 358.394
InChI Key: ZFLZPKAKXXQHKZ-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, an isoquinolinone moiety, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinolinone core.

    Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the isoquinolinone intermediate with cyclopentyl isocyanate under mild conditions to introduce the cyclopentylcarbamoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides under various conditions such as reflux or microwave-assisted reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Methyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can be compared with other similar compounds, such as:

    Methyl 2-(2-chlorophenyl)acetate: This compound has a similar ester functional group but differs in its aromatic substitution pattern.

    Methyl 2-oxocyclopentanecarboxylate: This compound shares the cyclopentyl moiety but lacks the isoquinolinone core.

    Indole derivatives: These compounds have a different heterocyclic core but may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-25-18(23)12-26-16-8-4-7-15-14(16)9-10-21(19(15)24)11-17(22)20-13-5-2-3-6-13/h4,7-10,13H,2-3,5-6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLZPKAKXXQHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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